Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI)
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Overview
Description
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) is a derivative of menthol, a well-known compound found in mint oils. It is characterized by the presence of a hydroxyl group at the 10th carbon position of the menthol structure. This modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) can be synthesized through several methods. One common approach involves the hydroxylation of menthol using oxidizing agents. For instance, the use of hydrogen peroxide in the presence of a catalyst can facilitate the addition of a hydroxyl group to the menthol molecule .
Industrial Production Methods: Industrial production of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) often involves the use of biocatalysts or chemical catalysts to achieve high yields and purity. The process typically includes steps such as extraction, purification, and crystallization to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation Products: 10-Ketomenthol, 10-Aldehydementhol.
Reduction Products: Various menthol derivatives with altered hydroxyl positions.
Substitution Products: Halogenated or sulfonated menthol derivatives.
Scientific Research Applications
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other consumer products
Mechanism of Action
The mechanism of action of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI) involves its interaction with specific molecular targets and pathways. It primarily activates cold-sensitive receptors, such as TRPM8, leading to a cooling sensation. This interaction inhibits calcium ion currents in neuronal membranes, resulting in its anesthetic and anti-irritating properties .
Comparison with Similar Compounds
Menthol: The parent compound, known for its cooling and aromatic properties.
Isomenthol: A structural isomer with different sensory properties.
Neomenthol: Another isomer with distinct physical and chemical characteristics
Uniqueness of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)-(9CI):
Properties
CAS No. |
140860-15-7 |
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Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(1R,2S,5R)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10-/m1/s1 |
InChI Key |
SYKFBYLBABZJJQ-KXUCPTDWSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H](C[C@H]1O)CO |
SMILES |
CC(C)C1CCC(CC1O)CO |
Canonical SMILES |
CC(C)C1CCC(CC1O)CO |
Synonyms |
Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, (1R,3R,4S)- (9CI) |
Origin of Product |
United States |
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